Levocloperastine fendizoate

描述

Levocloperastine fendizoate is a generic medicine . It is an antitussive agent that acts both centrally, on the bulbar cough center, and peripherally, on the cough receptors in the tracheobronchial tree . It is used for the treatment of a dry cough .

Synthesis Analysis

The synthesis of Levocloperastine fendizoate involves a nucleophilic substitution reaction on 4-chlorobenzhydrol and 2-chloroethanol in a benzene organic solvent to obtain an intermediate product. This intermediate product then reacts with piperidine to obtain racemic cloperastine. The racemic cloperastine is then resolved using a resolving agent in a fatty alcohol solvent to obtain levo cloperastine. Finally, a salt forming reaction is carried out on the levo cloperastine and a fendizoic acid to obtain levo cloperastine fendizoate .Molecular Structure Analysis

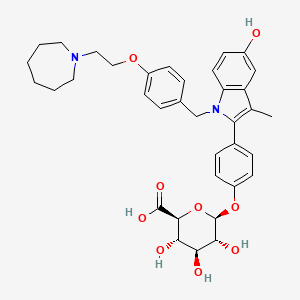

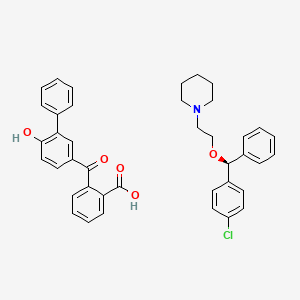

The molecular formula of Levocloperastine fendizoate is C20H24ClNO.C20H14O4 .Chemical Reactions Analysis

Levocloperastine fendizoate has been analyzed for the presence of five organic volatile impurities (methanol, ethanol, dichloromethane, toluene, and benzene) using headspace gas chromatography .科学研究应用

Crystal Structure Analysis : Zhou, Min, Yu, Kaibei, Hu, Hong-gang, Li, Feng, Long, Yuan-de (2011) investigated the crystal structure of Levocloperastine fendizoate, determining its absolute configuration using single-crystal X-ray diffraction. They concluded that the compound has an R(rectus) configuration of its chiral carbon atom (Zhou et al., 2011).

Spectrophotometric Method for Detection : Jain, Umekar, Lohiya (2011) developed a spectrophotometric method for detecting Levocloperastine fendizoate in bulk drug and pharmaceutical formulations. Their method showed high sensitivity and specificity, making it suitable for analytical purposes in pharmaceutical industries (Jain, Umekar, & Lohiya, 2011).

Therapeutic Use as an Antitussive Agent : Aliprandi, Cima, Carrara (2002) highlighted Levocloperastine's therapeutic use as an antitussive agent, noting its dual mechanism of action on both the central bulbar cough centre and peripheral receptors in the tracheobronchial tree. It was well tolerated in clinical trials and showed efficacy in reducing cough intensity and frequency (Aliprandi, Cima, & Carrara, 2002).

Efficacy and Safety in Dry Cough Treatment : Satish, Sholapuri, Niranjane, Garg (2018) conducted a study on the effectiveness and safety of Levocloperastine in treating dry cough. They found significant reductions in cough severity and frequency, with no adverse drug reactions reported, indicating its effectiveness and safety in cough management (Satish, Sholapuri, Niranjane, & Garg, 2018).

Comparative Efficacy in Chronic Nonproductive Cough : Aliprandi, Castelli, Bernorio, Dell'Abate, Carrara (2004) compared Levocloperastine's efficacy with other standard antitussive agents in treating chronic nonproductive cough. They found that Levocloperastine was more effective or comparably efficacious with a faster onset of action and improved tolerability (Aliprandi, Castelli, Bernorio, Dell'Abate, & Carrara, 2004).

安全和危害

Levocloperastine fendizoate may cause side effects such as nausea, drowsiness, dizziness, dryness in the mouth, fainting, fatigue, headache, sleepiness, gastrointestinal disturbance, confusion, numbness . It is not recommended for use in pregnancy due to the risk of harmful effects on the fetus . It is also not recommended for use in breastfeeding . It should not be administered to patients with chronic cough or where cough is accompanied by excessive secretions .

未来方向

属性

IUPAC Name |

1-[2-[(S)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-(4-hydroxy-3-phenylbenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClNO.C20H14O4/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;21-18-11-10-14(12-17(18)13-6-2-1-3-7-13)19(22)15-8-4-5-9-16(15)20(23)24/h1,3-4,7-12,20H,2,5-6,13-16H2;1-12,21H,(H,23,24)/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZFKAKWSHBDCP-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CCO[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Levocloperastine fendizoate | |

CAS RN |

220329-19-1 | |

| Record name | Levocloperastine fendizoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220329191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine,1-(2-((p-chloro-alpha-phenylbenzyl)oxy)ethyl)- Fendizoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOCLOPERASTINE FENDIZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09837K287S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

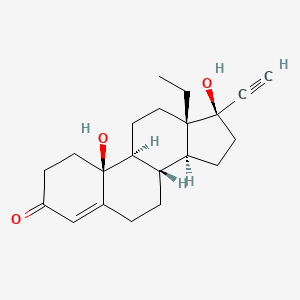

![(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602014.png)